4-Bromo-3-chlorobenzonitrile

Catalog No.
S691704
CAS No.
57418-97-0
M.F
C7H3BrClN
M. Wt
216.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-chlorobenzonitrile

CAS Number

57418-97-0

Product Name

4-Bromo-3-chlorobenzonitrile

IUPAC Name

4-bromo-3-chlorobenzonitrile

Molecular Formula

C7H3BrClN

Molecular Weight

216.46 g/mol

InChI

InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H

InChI Key

YWTKUWXYQQZSIL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)Cl)Br

Synonyms

4-BROMO-3-CHLOROBENZONITRILE;Chloro-4- bromobenzonitrile

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)Br

The exact mass of the compound 4-Bromo-3-chlorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-3-chlorobenzonitrile (CAS: 57418-97-0) is a di-halogenated aromatic nitrile, a class of compounds serving as critical building blocks in multi-step organic synthesis. Its primary value is derived from the specific 3,4-substitution pattern and the differential reactivity of its bromine and chlorine substituents. This structure is a key precursor for creating complex molecules with specific substitution patterns required in pharmaceuticals, such as kinase inhibitors, and advanced agrochemicals.

Substituting 4-Bromo-3-chlorobenzonitrile with simpler analogs like 3-chlorobenzonitrile or 4-bromobenzonitrile is functionally inadequate, as it eliminates the capacity for a second, selective functionalization step critical for building complex scaffolds. . Furthermore, positional isomers, such as 4-bromo-2-chlorobenzonitrile, are not interchangeable; the specific 3,4-substitution pattern dictates the regiochemistry of subsequent reactions and is often a prerequisite for the target molecule's biological activity or material performance. . Using an incorrect isomer will lead to an entirely different final product, making precise precursor selection essential to avoid costly synthesis failures.

Enables Predictable, Two-Step Synthesis via Differential Halogen Reactivity

The primary procurement driver for this compound is the significant difference in reactivity between its C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira. The C-Br bond is substantially more reactive, enabling selective functionalization at the 4-position while leaving the C-Cl bond at the 3-position intact for a subsequent, different transformation. . This built-in regioselectivity is not possible with di-bromo, di-chloro, or mono-halogenated analogs and is a critical feature for efficient, controlled synthesis of multi-substituted aromatic compounds.

Evidence DimensionReactivity in Palladium-Catalyzed Cross-Coupling
Target Compound DataC-Br bond reacts selectively and preferentially.
Comparator Or BaselineC-Cl bond, which is less reactive and requires different catalytic conditions to react.
Quantified DifferenceQualitatively significant; C-Br oxidative addition to Pd(0) is kinetically favored over C-Cl.
ConditionsStandard palladium-catalyzed cross-coupling reaction conditions (e.g., Suzuki, Heck, Sonogashira).

This allows for a two-step, one-pot or sequential synthesis strategy, reducing purification steps and improving overall yield for complex molecules.

Specified Intermediate for Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors

The 3-chloro-4-cyanophenyl moiety, directly provided by 4-Bromo-3-chlorobenzonitrile after transformation of the bromo group, is a recurring structural motif in patented and researched kinase inhibitors. Specifically, it serves as a key building block for pyrazolo[1,5-a]pyrimidine derivatives investigated as highly selective PI3Kδ inhibitors for treating inflammatory diseases and certain cancers. [REFS-1, REFS-2]. Procurement of this specific isomer is essential for research programs targeting this well-established pharmaceutical scaffold.

Evidence DimensionPrecursor Suitability for Pharmaceutical Scaffolds
Target Compound DataServes as a direct precursor to the 3-chloro-4-cyanophenyl moiety found in pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors.
Comparator Or BaselinePositional isomers (e.g., 4-bromo-2-chlorobenzonitrile) or simpler analogs (e.g., 4-bromobenzonitrile), which would not yield the required substitution pattern for target activity.
Quantified DifferenceN/A (Structural necessity)
ConditionsMulti-step synthesis of heterocyclic compounds for pharmaceutical applications.

Using this exact intermediate aligns synthetic routes with established, high-value pharmaceutical research pathways, ensuring the correct molecular geometry for target binding.

Distinct Solid-State Properties for Consistent Processability and Handling

4-Bromo-3-chlorobenzonitrile possesses a distinct melting point of 80-81 °C, which is significantly different from its common mono-halogenated precursors, 3-chlorobenzonitrile (37-39 °C) and 4-bromobenzonitrile (112-114 °C). [REFS-1, REFS-2, REFS-3]. This mid-range melting point provides a practical advantage in laboratory and scaled-up settings, simplifying purification by recrystallization and improving handling characteristics compared to the lower-melting, oily-at-warm-temperatures 3-chlorobenzonitrile or the higher-melting 4-bromobenzonitrile.

Evidence DimensionMelting Point (°C)
Target Compound Data80-81 °C
Comparator Or Baseline3-Chlorobenzonitrile: 37-39 °C; 4-Bromobenzonitrile: 112-114 °C
Quantified DifferenceOver 40 °C higher than 3-chlorobenzonitrile; Over 30 °C lower than 4-bromobenzonitrile.
ConditionsStandard atmospheric pressure.

The specific melting point facilitates easier handling, purification, and storage compared to its common substitutes, potentially reducing processing complexity and cost.

Sequential Cross-Coupling for Multi-Substituted Aromatics

This compound is the right choice when a synthetic route requires the sequential, regioselective introduction of two different functionalities at the 3- and 4-positions of a benzonitrile core. The differential reactivity of the C-Br and C-Cl bonds allows for a controlled, stepwise approach that is difficult to achieve with other halogenation patterns.

Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Pharmaceutical Leads

For projects focused on developing kinase inhibitors, particularly those targeting PI3Kδ, this compound is a specified precursor. Its structure is integral to forming the 3-chloro-4-substituted phenyl moiety common in this class of highly selective therapeutic agents for inflammatory and autoimmune diseases. [1]

Agrochemical and Functional Material Development

This intermediate is indicated for the synthesis of novel herbicides, pesticides, or organic electronic materials where the specific electronic properties imparted by the ortho-chloro and para-bromo substituents to the nitrile are required for performance.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-3-chlorobenzonitrile

Dates

Last modified: 08-15-2023

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